
1,2-O-Isopropylidene-a-D-xylofuranuronic acid
Overview
Description
1,2-O-Isopropylidene-α-D-xylofuranuronic acid (CAS No. 35522-89-5) is a protected xylofuranose derivative where the 1,2-hydroxyl groups are masked with an isopropylidene ketal, and the primary hydroxyl group is oxidized to a carboxylic acid. Its molecular formula is C₈H₁₂O₆, with a molecular weight of 204.18 g/mol . This compound serves as a critical intermediate in biomedical research, particularly in studies targeting metabolic disorders related to carbohydrate processing. Its structure enables selective functionalization at the 5-position, making it valuable for synthesizing glycoconjugates and enzyme inhibitors .
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranuronic acid typically begins with D-glucose or D-xylose derivatives. A common precursor is 1,2;5,6-di-O-isopropylidene-α-D-glucofuranose , which undergoes selective deprotection and functionalization to yield the target compound. For instance, 1,2;5,6-di-O-isopropylidene-α-D-glucofuranose is alkylated at the 3-position using benzyl or ethyl groups under basic conditions, followed by hydrolysis of the 5,6-O-isopropylidene group to expose the primary hydroxyls.
Key Synthetic Routes
Selective Oxidation of Protected Sugars
The critical step in forming the uronic acid moiety is the oxidation of the primary alcohol to a carboxylic acid. In one approach, 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose is treated with sodium periodate (NaIO₄) to cleave vicinal diols, generating an aldehyde intermediate. Subsequent oxidation with AgNO₃/KOH in aqueous methanol selectively converts the aldehyde to the carboxylic acid, yielding 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranuronic acid with >80% efficiency.
Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Oxidation | NaIO₄ (2 eqv.), H₂O/THF, 0°C, 2 h | 90% |
Aldehyde to Acid | AgNO₃ (1.2 eqv.), KOH (2 eqv.), MeOH/H₂O, RT, 12 h | 85% |
Deprotection Strategies for 1,2-O-Isopropylidene Groups
Removing the 1,2-O-isopropylidene group without degrading the uronic acid requires mild acidic conditions. Studies demonstrate that 50% trifluoroacetic acid (TFA) in dichloromethane or Amberlite IR-120 H⁺ resin in methanol effectively cleaves the acetal while preserving the carboxylate functionality. For example, treatment of 1,2-O-isopropylidene-protected intermediates with 8 equivalents of Amberlite IR-120 H⁺ resin in anhydrous methanol at 60°C for 5 hours achieves >95% deprotection.
Functionalization and Derivatization
Coupling with Benzotriazole Derivatives
N-Acylbenzotriazoles serve as efficient acylating agents for introducing uronic acid moieties into peptides. Reaction of 1,2-O-isopropylidene-α-D-xylofuranuronic acid with benzotriazole (BtH) and SOCl₂ in dichloromethane produces the corresponding acylbenzotriazole, which couples with amines to form stable amides.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR: Key signals include the isopropylidene methyl groups (δ 1.28–1.44 ppm) and anomeric protons (δ 5.27 ppm for α-configuration).
- ESI–MS: Molecular ion peaks at m/z 228.06 [M−H]⁻ for the protected acid and m/z 188.03 after deprotection.
Challenges and Optimization
- Selectivity Issues: Competing reactions during oxidation (e.g., over-oxidation to ketones) are mitigated by using AgNO₃/KOH instead of stronger oxidants.
- Anomerization: The α-anomer predominates (>90%) when reactions are conducted in polar aprotic solvents like THF.
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield |
---|---|---|---|
AgNO₃/KOH Oxidation | High selectivity for carboxylic acid | Requires inert conditions | 85% |
Amberlite IR-120 H⁺ Deprotection | Mild, scalable | Longer reaction times | 95% |
Azide Reduction | High functionalization efficiency | Multi-step synthesis | 75% |
Chemical Reactions Analysis
Types of Reactions
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: PCC, DMP, potassium permanganate
Reduction: LiAlH4, BH3
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranuronic Acid
The synthesis of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid typically involves the protection of hydroxyl groups to enhance stability and reactivity during subsequent reactions. The compound can be derived from D-xylose through a series of chemical transformations, including the use of protecting groups like isopropylidene.
Key Steps in Synthesis:
- Protection of Hydroxyl Groups: Using isopropylidene to protect the hydroxyl groups on D-xylose.
- Formation of the Furanuronic Structure: Subsequent reactions lead to the formation of the furanuronic acid structure.
- Deprotection: Removal of protecting groups to yield the final product.
Biological Activities
1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibits various biological activities that make it a candidate for therapeutic applications:
- Antibacterial Activity: Compounds derived from this structure have shown significant antibacterial properties against resistant strains of bacteria such as Escherichia coli and Serratia marcescens . This suggests potential use in treating bacterial infections.
- Anticancer Potential: Research indicates that derivatives of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid can be incorporated into peptide sequences that enhance their therapeutic effects against cancer cells .
Therapeutic Applications
The compound's unique properties allow for diverse applications in drug development:
- Pharmaceutical Formulations: The compound can be formulated into various dosage forms including tablets, injectables, and other pharmaceutical compositions .
- Peptide Synthesis: It serves as a building block in synthesizing sugar amino acids and glycopeptides, which are important in drug design and development .
Activity Type | Target Organisms/Cells | Observed Effects |
---|---|---|
Antibacterial | E. coli, Serratia marcescens | High antibacterial activity |
Anticancer | Various cancer cell lines | Significant growth inhibition |
Antioxidant | Various assays | Moderate antioxidant activity |
Table 2: Synthetic Pathways
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
Protection | Etherification | Isopropylidene |
Furanuronic Formation | Cyclization | Acidic/Basic conditions |
Deprotection | Hydrolysis | Acidic conditions |
Case Studies
Case Study 1: Antibacterial Efficacy
A study demonstrated that derivatives of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibited potent antibacterial activity against resistant strains. The compounds were tested in vitro and showed promising results against multiple bacterial strains .
Case Study 2: Anticancer Applications
In another investigation, oligopeptides incorporating sugar amino acids derived from this compound were synthesized and evaluated for anticancer properties. The results indicated that these compounds could inhibit growth in several cancer cell lines significantly .
Mechanism of Action
The mechanism of action of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and carboxylic acid groups may play a role in its binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
---|---|---|---|---|
1,2-O-Isopropylidene-α-D-xylofuranuronic acid | C₈H₁₂O₆ | 204.18 | 5-carboxylic acid, 1,2-isopropylidene | Drug R&D for metabolic disorders |
1,2-O-Isopropylidene-3-deoxy-α-D-allofuranose | C₁₄H₂₀O₇ | 300.30 | 3-deoxy, 1,2-isopropylidene | Antiviral drug synthesis (stavudine) |
1,2-O-Isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose | C₁₅H₂₀O₇S | 344.38 | 5-O-tosyl, 1,2-isopropylidene | Precursor for nucleoside analogs |
1,2-O-Isopropylidene-β-L-idofuranurono-6,3-lactone | C₉H₁₂O₆ | 216.19 | 6,3-lactone ring | Biochemical standard for enzyme studies |
1,2-O-Isopropylidene-α-D-glucofuranuronic-6-¹³C acid, γ-lactone | C₉H₁₂O₆ | 217.18 (¹³C-labeled) | 6-¹³C label, γ-lactone | Isotopic tracing in glycosylation |
Key Observations:
Functional Group Diversity: The 5-carboxylic acid group in the target compound distinguishes it from non-oxidized analogs like 1,2-O-isopropylidene-α-D-xylofuranose (C₈H₁₄O₅, MW 190.19) , enabling unique reactivity in acid-catalyzed reactions. Tosylated derivatives (e.g., 5-O-tosyl) act as leaving groups for nucleophilic substitutions, facilitating C-glycoside synthesis . Lactone derivatives (e.g., β-L-idofuranurono-6,3-lactone) exhibit cyclic ester structures, enhancing stability and specificity in enzyme binding .
Stereochemical Impact: The α-D configuration in the target compound contrasts with β-L forms (e.g., β-L-idofuranurono-lactone), which show altered binding affinities to carbohydrate-processing enzymes . 3-Deoxy analogs (e.g., 3-deoxy-allofuranose) lack hydroxyl groups at C3, reducing hydrogen-bonding interactions and modifying antiviral activity .
Reactivity Highlights:
- Oxidation Sensitivity: The carboxylic acid group in the target compound makes it prone to decarboxylation under strong acidic conditions, unlike its non-oxidized counterparts .
- Nucleophilic Displacement : Tosylated derivatives undergo efficient SN2 reactions with nucleophiles (e.g., azide, thiols) to form C-glycosides, critical for antiviral nucleoside analogs .
Biological Activity
1,2-O-Isopropylidene-α-D-xylofuranuronic acid is a carbohydrate derivative with significant implications in biomedical research and drug development. This compound is notable for its structural properties and potential biological activities, including antioxidant effects and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in medical research.
Synthesis and Structural Properties
1,2-O-Isopropylidene-α-D-xylofuranuronic acid is synthesized through the protection of hydroxyl groups in xylofuranuronic acid, which enhances its stability and reactivity in subsequent chemical reactions. The protection of the hydroxyl groups allows for selective modifications that are crucial for developing glycosylated compounds used in therapeutic applications.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Product |
---|---|---|
1 | D-glucose + Isopropanol + Acid Catalyst | 1,2-O-Isopropylidene-D-glucose |
2 | Hydrolysis + Specific Catalysts | 1,2-O-Isopropylidene-α-D-xylofuranuronic acid |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds derived from furanoid sugars, including 1,2-O-Isopropylidene-α-D-xylofuranuronic acid. Research indicates that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Study Findings : In vitro assays (DPPH, ABTS) demonstrated significant radical scavenging activity for derivatives containing aromatic amino acids. The highest antioxidant activity was noted with dipeptides containing tryptophan and tyrosine residues .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. It acts as an intermediate in the synthesis of various glycosylated antibiotics that exhibit activity against both gram-positive and gram-negative bacteria.
- Case Study : A study on glycosylated kanamycins showed that derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranuronic acid displayed enhanced antibacterial activity against resistant strains of Escherichia coli .
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may have neuroprotective effects by inhibiting amyloid-beta fibril formation, which is implicated in Alzheimer's disease.
- Research Findings : In a study assessing the anti-Aβ fibril formation capabilities of furanoid sugar amino acids, compounds derived from 1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibited promising results .
Pharmacological Applications
The versatility of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid makes it a valuable building block for synthesizing various bioactive compounds. Its applications span across:
- Drug Development : Used in creating novel carbohydrate-amino acid hybrids that show potential as therapeutic agents.
- Vaccine Development : Its derivatives are explored for use as adjuvants or carriers in vaccine formulations due to their ability to enhance immune responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-O-Isopropylidene-α-D-xylofuranuronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via isopropylidene protection of D-xylose derivatives. A reflux reaction with sodium methylsulfide in DMF, followed by column chromatography (hexane/AcOEt eluent), yields ~80% purity . Key variables include solvent choice (DMF vs. THF), temperature (reflux vs. ambient), and protecting group stability. NMR (δ 1.22–1.42 ppm for isopropylidene protons) and specific rotation ([α]25/D = -18.5°) are critical for verifying stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectral techniques:
- 1H/13C NMR : Identify isopropylidene protons (1.22–1.42 ppm) and furanose ring carbons (δ 90–110 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 190.19 (C8H14O5) .
- Specific Rotation : Ensure [α]25/D = -18° to -20° (c=1 in H2O) to confirm α-anomer configuration .
Q. What are the storage conditions to maintain stability?
- Methodological Answer : Store at ≤-20°C in poly bottles to prevent hydrolysis of the isopropylidene group. Purity degrades above 70°C, as noted in thermal stability assays .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatization (e.g., sulfonation or acylation) be addressed?
- Methodological Answer : Use steric and electronic directing groups. For example, 3-O-(p-toluenesulfonyl) derivatives form selectively due to the furanose ring’s C3 hydroxyl being less hindered. Monitor reaction progress via TLC (silica gel, 9:1 hexane/AcOEt) and optimize stoichiometry (e.g., 1.5:1 molar ratio of sulfonating agent to substrate) .
Q. What computational tools aid in predicting reaction pathways for modified derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and regioselectivity. ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity effects on nucleophilic substitution) .
Q. How to resolve contradictions in NMR data for isopropylidene-protected analogs?
- Methodological Answer : Compare coupling constants (J values) in 1H NMR:
- Furanose ring protons typically show J = 3–5 Hz for cis-diols vs. >8 Hz for trans configurations.
- Contradictions may arise from dynamic ring puckering; use variable-temperature NMR to confirm conformational stability .
Q. What strategies improve yield in large-scale synthesis without compromising stereochemistry?
- Methodological Answer : Scale-up requires:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., isopropylidene protection).
- Catalytic Optimization : Use copper-stabilized reagents to minimize side reactions (e.g., over-acylation) .
Q. Data-Driven Analysis and Experimental Design
Q. How to design experiments comparing biological activity of acylated derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize 6-O-octanoyl and 6-O-lauroyl derivatives and test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus).
- Control Variables : Maintain consistent purity (≥95% via HPLC) and solvent (DMSO for solubility) .
Q. What analytical methods quantify degradation products under acidic conditions?
- Methodological Answer :
Properties
IUPAC Name |
6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLEMAYGCQRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(=O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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